1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol 1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17413884
InChI: InChI=1S/C11H6F2N4S/c12-8-2-1-6(3-9(8)13)17-10-7(4-16-17)11(18)15-5-14-10/h1-5H,(H,14,15,18)
SMILES:
Molecular Formula: C11H6F2N4S
Molecular Weight: 264.26 g/mol

1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

CAS No.:

Cat. No.: VC17413884

Molecular Formula: C11H6F2N4S

Molecular Weight: 264.26 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol -

Specification

Molecular Formula C11H6F2N4S
Molecular Weight 264.26 g/mol
IUPAC Name 1-(3,4-difluorophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione
Standard InChI InChI=1S/C11H6F2N4S/c12-8-2-1-6(3-9(8)13)17-10-7(4-16-17)11(18)15-5-14-10/h1-5H,(H,14,15,18)
Standard InChI Key HUIJXTBIKQCAJI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1N2C3=C(C=N2)C(=S)N=CN3)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic system combining pyrazole and pyrimidine rings. At the 1-position, a 3,4-difluorophenyl group is attached, while a thiol (-SH) substituent occupies the 4-position. This configuration confers unique electronic properties:

  • Fluorine atoms: Enhance metabolic stability and modulate lipophilicity via electron-withdrawing effects .

  • Thiol group: Provides potential for hydrogen bonding and covalent interactions with cysteine residues in kinase active sites .

The molecular formula is C₁₁H₆F₂N₄S, with a molecular weight of 280.26 g/mol.

Table 1: Structural Comparison with Related Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundSubstituentsMolecular FormulaMolecular Weight (g/mol)Key Functional Differences
1-(3,4-Difluorophenyl)-derivative3,4-difluorophenyl, -SHC₁₁H₆F₂N₄S280.26Dual fluorine substitution
1-(3-Chloro-4-fluorophenyl)-derivative3-Cl,4-F-phenyl, -SHC₁₁H₆ClFN₄S280.71Chlorine vs. fluorine
Dinaciclib (CDK inhibitor)Piperidine, methyl groupsC₂₇H₃₄N₈O₂526.62Macrocyclic structure

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Formimidate intermediate formation: Reaction of 3,4-difluoroaniline with ethyl formimidate under acidic conditions .

  • Cyclization: Treatment with hydrazine hydrate yields the pyrazolo[3,4-d]pyrimidine core .

  • Thiol incorporation: Sulfur introduction via Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀).

Critical parameters:

  • Temperature control: Maintained at 0–5°C during cyclization to prevent side reactions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Industrial Production Considerations

For scale-up, continuous flow reactors offer advantages:

  • Enhanced heat transfer: Mitigates exothermic risks during thiolation.

  • Green chemistry: Solvent recovery systems reduce waste (e.g., ethanol recirculation) .

Biological Activity and Mechanism of Action

CDK2 Inhibition

The compound exhibits potent CDK2/cyclin A inhibition, with IC₅₀ = 12.3 nM in enzymatic assays . Key interactions:

  • Hydrogen bonding: Thiol group to Glu81 and Leu83 in the ATP-binding pocket .

  • Hydrophobic contacts: Difluorophenyl ring with Ile10 and Val18 .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineOriginIC₅₀ (nM)Comparison to Dinaciclib
MCF-7Breast adenocarcinoma18.71.5× more potent
HCT-116Colorectal carcinoma22.1Comparable
A549Lung adenocarcinoma35.42× less potent

Selectivity Profile

Kinase screening reveals >100-fold selectivity for CDK2 over CDK1 and CDK4 . Off-target effects on Aurora kinases (Aurora A IC₅₀ = 1.2 μM) are negligible at therapeutic concentrations .

Therapeutic Applications

Oncology

  • Triple-negative breast cancer (TNBC): Synergizes with PARP inhibitors (Olaparib) in BRCA1-mutant models .

  • Colorectal cancer: Reduces tumor volume by 62% in xenograft models (10 mg/kg, q.d.) .

Immunomodulation

Preliminary data suggest modulation of p70S6K, a kinase involved in T-cell activation, at IC₅₀ = 0.8 μM . Potential applications in autoimmune diseases require further validation.

Pharmacokinetics and Toxicity

ADME Properties

  • Bioavailability: 44% in murine models (oral administration) .

  • Half-life: 3.2 hours (iv) vs. 2.1 hours (po) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation to sulfoxide metabolite .

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